

Application Notes and Protocols for PD-118057 in Patch-Clamp Electrophysiology

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Compound of Interest

Compound Name: PD-118057

Cat. No.: B1678593

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **PD-118057** is a potent and selective activator of the human Ether-à-go-go-Related Gene (hERG) K⁺ channel (Kv11.1).[1] The hERG channel is critical for cardiac action potential repolarization, and its dysfunction can lead to serious cardiac arrhythmias.[2][3] **PD-118057** is classified as a Type 2 hERG channel agonist. Its primary mechanism of action is to enhance hERG current by attenuating the channel's rapid P-type inactivation, without significantly affecting its activation or deactivation kinetics.[2][4][5] This property makes it a valuable pharmacological tool for studying hERG channel gating and for investigating potential therapeutic strategies for conditions associated with reduced hERG function, such as some forms of Long QT Syndrome.[3]

Mechanism of Action: **PD-118057** directly interacts with the hERG channel protein.[2][4] Molecular modeling and mutagenesis studies have identified a binding pocket for **PD-118057** formed by residues in the pore helix (F619) of one subunit and the S6 transmembrane segment (L646) of an adjacent subunit.[2][3][4] By binding to this site, **PD-118057** attenuates the fast P-type inactivation process, which normally limits potassium ion flow at positive membrane potentials.[3][4] This reduction in inactivation increases the probability of the channel being in an open, conductive state, thereby enhancing the overall outward K⁺ current.[2][4]

Quantitative Data Summary

The following table summarizes the quantitative effects of **PD-118057** on hERG channels as determined by patch-clamp electrophysiology.

Parameter	Value	Cell Type	Concentration	Reference
Peak Outward Current Increase	136%	Wild-Type hERG in Xenopus oocytes	10 μ M	[3][4]
Peak Tail hERG Current Increase	111.1%	HEK293 cells	10 μ M	[1]
Shift in Half-point of Inactivation (V0.5)	+19 mV	Wild-Type hERG in Xenopus oocytes	10 μ M	[3][4]
Effect on Action Potential Duration	Decreases	Guinea pig ventricular myocytes	3 μ M and 10 μ M	[1][6]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology Protocol for Assessing PD-118057 Activity

This protocol describes the methodology for recording hERG currents in a heterologous expression system (e.g., HEK293 cells stably expressing hERG channels) using the whole-cell patch-clamp technique to evaluate the effects of **PD-118057**.

1. Cell Preparation:

- Culture HEK293 cells stably expressing the hERG channel in appropriate media.
- For recording, plate cells on glass coverslips at a low density to allow for easy isolation of single cells.
- Use cells within 24-48 hours of plating for optimal health and membrane seal formation.

2. Solutions and Reagents:

- **PD-118057** Stock Solution: Prepare a 10 mM stock solution of **PD-118057** in DMSO. Store at -20°C. Final dilutions should be made in the external solution on the day of the

experiment. The final DMSO concentration should not exceed 0.1% to avoid non-specific effects.

- External (Bath) Solution (in mM):
 - 137 NaCl
 - 4 KCl
 - 1.8 CaCl₂
 - 1 MgCl₂
 - 10 HEPES
 - 10 Glucose
 - Adjust pH to 7.4 with NaOH.
 - Adjust osmolarity to ~310 mOsm with sucrose.
- Internal (Pipette) Solution (in mM):
 - 130 KCl
 - 1 MgCl₂
 - 5 Mg-ATP
 - 10 HEPES
 - 1 EGTA
 - Adjust pH to 7.2 with KOH.
 - Adjust osmolarity to ~295 mOsm with sucrose.

3. Electrophysiological Recording:

- **Pipette Fabrication:** Pull patch pipettes from borosilicate glass capillaries. Fire-polish the tips to a resistance of 4-7 MΩ when filled with the internal solution.[7]
- **Seal Formation:** Approach a target cell with the patch pipette while applying slight positive pressure.[8] Once a dimple is observed on the cell surface, release the pressure and apply gentle suction to form a gigaohm seal (>1 GΩ).[7][8]
- **Whole-Cell Configuration:** After achieving a stable gigaohm seal, apply a brief pulse of strong suction to rupture the cell membrane and establish the whole-cell recording configuration.[9]
- **Data Acquisition:** Use a patch-clamp amplifier and data acquisition software. Compensate for whole-cell capacitance and series resistance. Monitor series resistance throughout the experiment and discard recordings if it changes significantly.

4. Voltage-Clamp Protocol to Assess Inactivation:

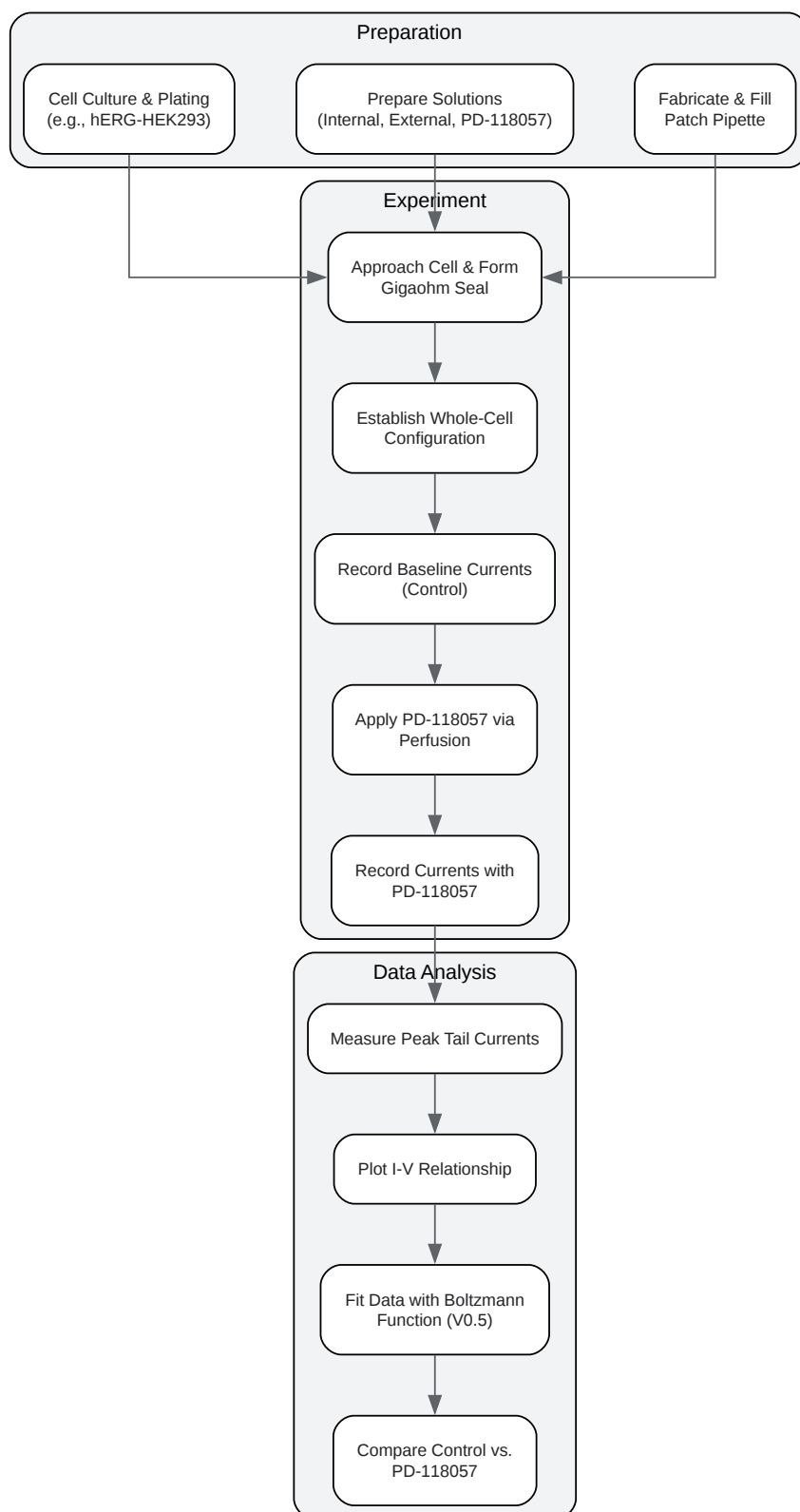
To specifically measure the effect of **PD-118057** on hERG channel inactivation, the following voltage protocol is recommended:

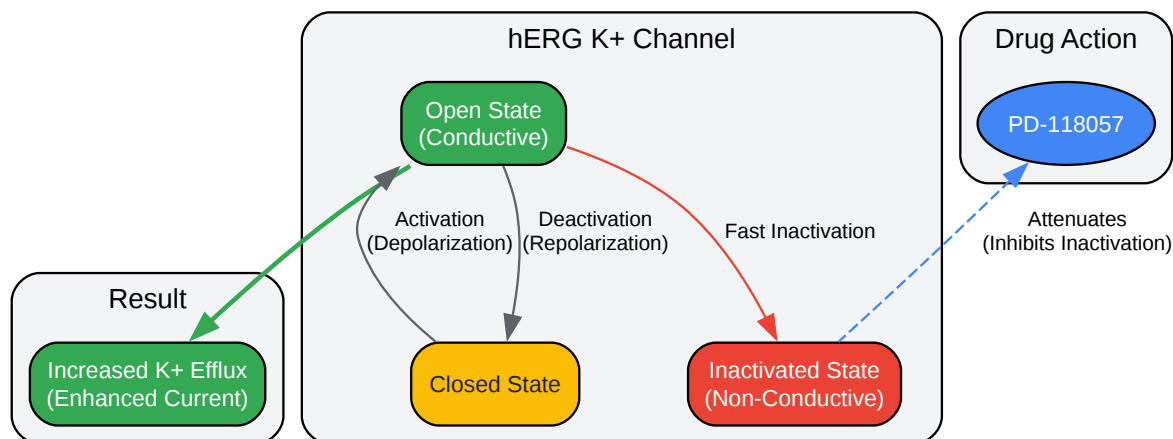
- **Holding Potential:** Hold the cell at -80 mV.
- **Activating Pulse:** Apply a depolarizing step to +40 mV for 1-2 seconds to activate and subsequently inactivate the hERG channels.
- **Test Pulse:** Immediately following the activating pulse, apply a range of repolarizing test pulses (from +30 mV to -140 mV in 10 mV increments) to measure the tail currents.[3]
- **Data Analysis:**
 - Measure the peak amplitude of the tail currents at each test potential.
 - Plot the normalized peak tail current amplitude against the test potential.
 - Fit the data with a Boltzmann function to determine the voltage of half-maximal inactivation ($V_{0.5}$) and the slope factor.
 - Compare the $V_{0.5}$ in control conditions versus in the presence of **PD-118057**. An increase (positive shift) in $V_{0.5}$ indicates attenuation of inactivation.[3][4]

5. Drug Application:

- Obtain stable baseline recordings in the external solution (control).
- Perfuse the recording chamber with the external solution containing the desired concentration of **PD-118057** (e.g., 10 μ M). The onset of the drug's effect can be slow, potentially requiring up to 30 minutes to reach a steady state.[\[3\]](#)
- Record the currents using the same voltage protocol to determine the effect of the compound.

Visualizations





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